Comparative Physicochemical Property Profile Versus the 4-Acetyl-5-(2-nitrophenyl) Analog
A direct head-to-head comparison of computed physicochemical parameters reveals key differences between the target compound and the structurally related diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate analog, which lacks the N-acyl 2-nitrophenylacetyl side chain. The target compound (C18H22N2O8, MW 394.38) possesses a higher molecular weight and an additional oxygen atom compared to the analog (C18H22N2O7, MW 378.38) [1]. This difference arises from the replacement of the 4-acetyl group with the N-substituted 2-nitrophenylacetyl group, resulting in distinct hydrogen bonding capabilities and an increased calculated logP (XLogP3-AA: 2.3 for target vs. estimated 1.8 for the analog), which directly impacts chromatographic behavior and extraction properties during purification of synthetic intermediates.
XLogP3-AA 2.3 vs est. 1.8 (+0.5)
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | C18H22N2O8; MW = 394.38 g/mol; XLogP3-AA = 2.3 |
| Comparator Or Baseline | Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate (C18H22N2O7; MW = 378.38; XLogP3-AA estimated = 1.8) |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔXLogP3-AA ≈ +0.5 log units |
| Conditions | Calculated properties based on standard molecular descriptors (Guidechem, IUCr crystallographic data) |
Why This Matters
The quantifiable difference in molecular weight and lipophilicity ensures distinct chromatographic retention and extraction behavior, which is critical for intermediate purity and downstream process optimization in multi-step syntheses.
- [1] IUCr Journals. Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate. Acta Crystallographica Section E, 2010, E66, o3172. View Source
